![molecular formula C16H17NO4S2 B5303084 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5303084.png)
6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid, also known as HT-01, is a thiazolidinedione derivative that has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid exerts its pharmacological effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in regulating glucose and lipid metabolism. 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have demonstrated that 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid possesses a wide range of biochemical and physiological effects. It has been found to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has also been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid in laboratory experiments is its ability to target multiple pathways involved in disease pathogenesis. Additionally, 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is relatively easy to synthesize and has been shown to exhibit low toxicity in animal models. However, one of the limitations of using 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid in laboratory experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research on 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. One area of interest is its potential therapeutic application in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-tumor effects of 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. Finally, the development of more efficient methods for synthesizing and administering 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid could lead to its widespread use in clinical settings.
Synthesis Methods
The synthesis of 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves the reaction of 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with 6-bromohexanoic acid in the presence of sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid.
Scientific Research Applications
6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
6-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c18-12-7-5-11(6-8-12)10-13-15(21)17(16(22)23-13)9-3-1-2-4-14(19)20/h5-8,10,18H,1-4,9H2,(H,19,20)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQKRFOWSSSAFW-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid |
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